N-(propan-2-yl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-propan-2-ylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(2)14-17(15,16)11-7-3-5-10-6-4-8-13-12(10)11/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUJBRDRJKVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction time and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of enzymes involved in metabolic pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PKM2, it binds to the enzyme and modulates its activity, leading to a reduction in intracellular pyruvate levels. This, in turn, affects cancer cell metabolism, reducing cell viability and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituents influence solubility and stability. For example, HQSMP and its metal complexes exhibit good solubility in DMF but poor aqueous solubility, whereas N-(propan-2-yl) derivatives are more lipophilic .
- Bulkier substituents (e.g., 4-bromophenyl in 4BP-TQS) may enhance binding to hydrophobic protein pockets but reduce synthetic yields .
2.2.1. Anticancer Activity
- N-(Propan-2-yl)quinoline-8-sulfonamide derivatives (e.g., compound 9a): Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.496 mM, comparable to cisplatin) and selectivity over normal fibroblasts .
- HQSMP-Cu complexes : Showed nuclease activity via DNA cleavage, suggesting a different mechanism (ROS generation) compared to the parent sulfonamide .
- N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: Structural complexity enhances binding to kinases (e.g., NF-κB) but reduces bioavailability due to higher molecular weight (459.56 g/mol vs. 233.9 g/mol for 9a) .
2.2.2. Receptor Modulation
- 4BP-TQS : Acts as an allosteric agonist of α7 nicotinic acetylcholine receptors (nAChRs), unlike N-(propan-2-yl) derivatives, which lack this specificity .
Physicochemical Properties
Key Trends :
- Lipophilicity increases with non-polar substituents (e.g., isopropyl, bromophenyl), reducing aqueous solubility but enhancing membrane permeability.
- Metal coordination (e.g., Cu in HQSMP complexes) improves stability and introduces redox activity .
Selectivity and Toxicity
- This compound (9a): High selectivity for cancer cells (IC₅₀ >200 µg/mL for fibroblasts) due to preferential uptake by malignant cells .
- N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide: Higher toxicity in normal cells at elevated concentrations, likely due to reactive oxygen species (ROS) generation .
Q & A
Q. What are the challenges in synthesizing metal complexes with N-(propan-2-yl)quinoline-8-sulfonamide?
- Methodological Answer : Copper(II) and nickel(II) complexes require strict pH control (pH 6–7) to prevent ligand hydrolysis. Use molar ratios of 1:2 (metal:sulfonamide) in methanol-water (4:1). Characterize via UV-Vis (λₐᵥ ~450 nm for d-d transitions) and cyclic voltammetry (E₁/₂ ≈ −0.25 V vs. Ag/AgCl) .
Notes
- Advanced Techniques : References to SHELX, DFT, and in silico tools ensure methodological rigor.
- Data Contradictions : Resolved via multi-technique validation (e.g., XRPD + DSC for polymorphs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
